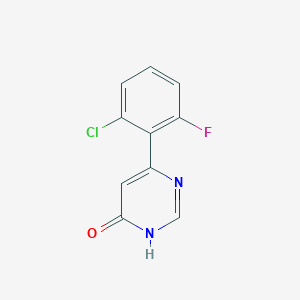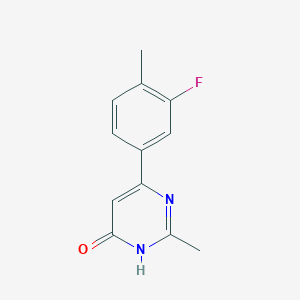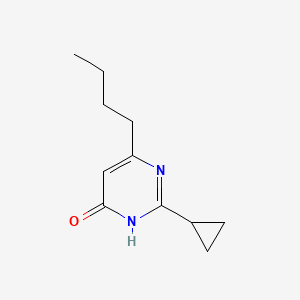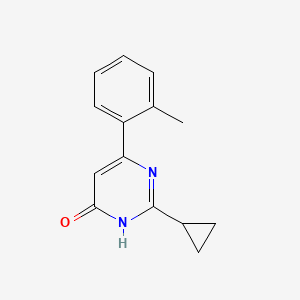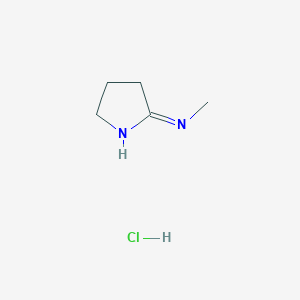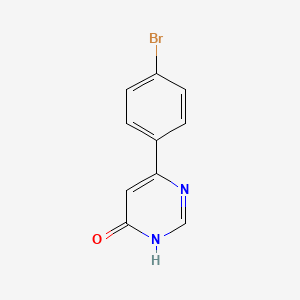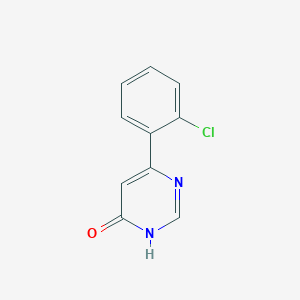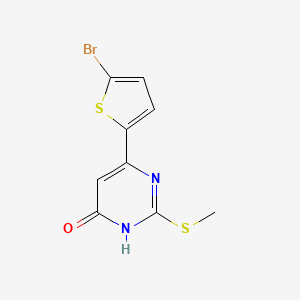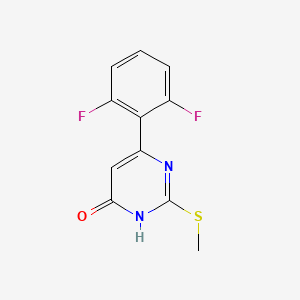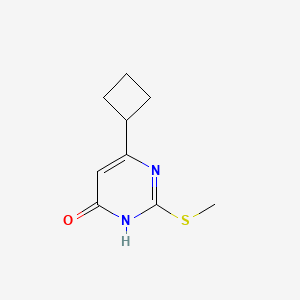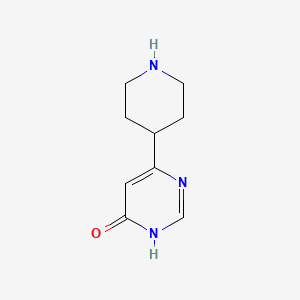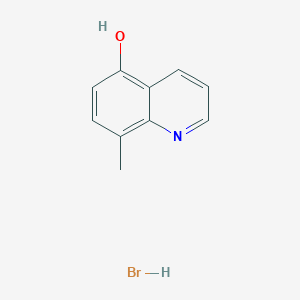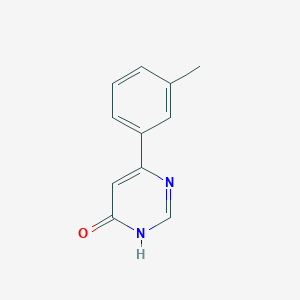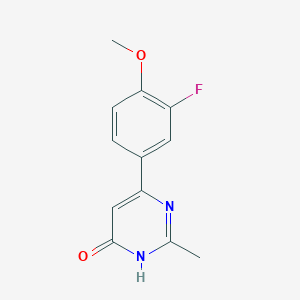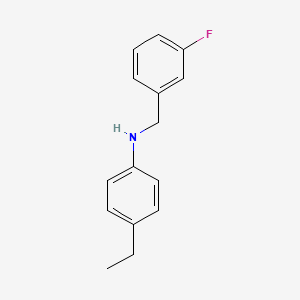
4-Ethyl-N-(3-fluorobenzyl)aniline
Vue d'ensemble
Description
4-Ethyl-N-(3-fluorobenzyl)aniline is a chemical compound with the molecular formula C15H16FN . It has an average mass of 229.293 Da and a monoisotopic mass of 229.126678 Da . This compound is primarily used for research purposes .
Molecular Structure Analysis
4-Ethyl-N-(3-fluorobenzyl)aniline contains a total of 34 bonds; 18 non-H bonds, 12 multiple bonds, 4 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, and 1 secondary amine (aromatic) . It consists of 33 atoms; 16 Hydrogen atoms, 15 Carbon atoms, 1 Nitrogen atom, and 1 Fluorine atom .Applications De Recherche Scientifique
Synthesis and Biological Activity
A series of compounds, including Ethyl 2-[N-substituted benzyl-4a(or 3a)-bromo]anilino-4-oxo-4,5-dihydrofuran-3-carboxylate and related compounds, were synthesized and evaluated for their anti-arrhythmic activity and cardiovascular effects. Some derivatives demonstrated significant activities in inhibiting heart rate, indicating potential applications in cardiovascular disease treatment (蘇怡芳, 2006).
Practical Synthesis
The development of a practical synthesis process for 3-Chloro-4-(3-fluorobenzyloxy)aniline from 1-(chloromethyl)-3-fluorobenzene and 2-chloro-4-nitrophenol showcases the potential for industrial production due to its robustness and high yield. This highlights the compound's relevance in synthesizing intermediates for further chemical processing (Zhang Qingwen, 2011).
Antimicrobial Activities
The synthesis and evaluation of linezolid-like molecules, including derivatives of 3-Fluoro-4-(morpholin-4-yl)aniline, for their antimicrobial activities revealed good antitubercular activities. This suggests applications in developing new antimicrobial agents (Serap Başoğlu et al., 2012).
Biodegradation
Research on the biodegradation of fluoroanilines by Labrys portucalensis indicates the potential for environmental remediation, specifically in treating pollution caused by aniline and halogenated anilines in soil and water (C. Amorim et al., 2013).
Hypobetalipoproteinemic Agents
Studies on compounds related to 4-(1-adamantyloxy)aniline for their hypobetalipoproteinemic effects identified active compounds that could further be developed as agents to treat lipid disorders (D. Lednicer et al., 1979).
Propriétés
IUPAC Name |
4-ethyl-N-[(3-fluorophenyl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN/c1-2-12-6-8-15(9-7-12)17-11-13-4-3-5-14(16)10-13/h3-10,17H,2,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWSJQBHJGAMYGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NCC2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80651473 | |
| Record name | 4-Ethyl-N-[(3-fluorophenyl)methyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80651473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethyl-N-(3-fluorobenzyl)aniline | |
CAS RN |
852934-06-6 | |
| Record name | 4-Ethyl-N-[(3-fluorophenyl)methyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80651473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



